molecular formula C6H4N4O2 B1418201 3-nitro-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-15-0

3-nitro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1418201
CAS No.: 76006-15-0
M. Wt: 164.12 g/mol
InChI Key: VVSLBMZXHWNKSN-UHFFFAOYSA-N
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Description

3-nitro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a nitro group attached at the third position. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-amino-1H-pyrazolo[3,4-c]pyridine.

    Substitution: Halogenated or nitrated derivatives depending on the reagents used.

Scientific Research Applications

3-nitro-1H-pyrazolo[3,4-c]pyridine has diverse applications in scientific research:

Mechanism of Action

The biological activity of 3-nitro-1H-pyrazolo[3,4-c]pyridine is primarily due to its ability to interact with and inhibit specific enzymes and proteins. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of these kinases, the compound prevents their activation and subsequent signaling, leading to reduced cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Lacks the nitro group but shares the fused ring structure.

    3-amino-1H-pyrazolo[3,4-c]pyridine: Similar structure but with an amino group instead of a nitro group.

    3-chloro-1H-pyrazolo[3,4-c]pyridine: Contains a chlorine atom at the third position instead of a nitro group.

Uniqueness

3-nitro-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of the nitro group, which significantly influences its electronic properties and reactivity. This makes it particularly useful in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules.

Properties

IUPAC Name

3-nitro-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)6-4-1-2-7-3-5(4)8-9-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSLBMZXHWNKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NNC(=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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